molecular formula C14H18BrNO3 B6283656 tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate CAS No. 1227467-04-0

tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate

Cat. No.: B6283656
CAS No.: 1227467-04-0
M. Wt: 328.2
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Description

tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate: is an organic compound with the molecular formula C14H18BrNO3 and a molecular weight of 328.2 g/mol This compound is characterized by the presence of an azetidine ring, a bromophenoxy group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate typically involves the reaction of 3-(3-bromophenoxy)azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of azetidine derivatives on various biological pathways. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring and bromophenoxy group can interact with enzymes or receptors, modulating their activity. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(3-bromophenoxy)azetidine-1-carboxylate is unique due to the presence of the bromophenoxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the azetidine ring and tert-butyl ester group further enhances its versatility in synthetic and research applications .

Properties

CAS No.

1227467-04-0

Molecular Formula

C14H18BrNO3

Molecular Weight

328.2

Purity

95

Origin of Product

United States

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